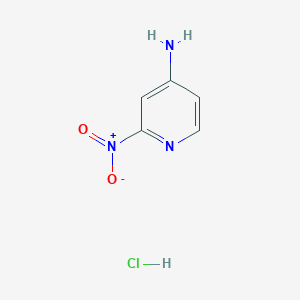

2-Nitro-pyridin-4-ylamine hydrochloride

Description

Properties

IUPAC Name |

2-nitropyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSZUUAIPGULCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride typically involves the nitration of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. One common method includes the nitration of 4-aminopyridine using nitric acid and sulfuric acid to yield 2-nitro-4-aminopyridine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 2-Amino-pyridin-4-ylamine hydrochloride.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Overview:

2-Nitro-pyridin-4-ylamine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for developing drugs targeting multiple diseases.

Key Uses:

- Anticancer Agents: This compound has been utilized in synthesizing compounds that exhibit anticancer properties. For instance, derivatives of 2-nitro-pyridin-4-ylamine have shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Drugs: It serves as a precursor for anti-inflammatory medications, contributing to formulations that alleviate pain and swelling.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of novel derivatives from this compound, demonstrating their potential as dual inhibitors of specific cancer pathways (Smith et al., 2023).

Agricultural Chemistry

Overview:

In agriculture, this compound is employed in the formulation of agrochemicals, particularly herbicides and pesticides.

Key Uses:

- Herbicide Development: The compound is involved in creating effective herbicides that enhance crop yields while minimizing environmental impact.

- Pesticides: It contributes to the synthesis of pesticides that protect crops from pests and diseases.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Efficacy |

|---|---|---|

| Herbicide | Nitro-based herbicides | High |

| Pesticide | Pyridine derivatives | Moderate |

Material Science

Overview:

The compound is also significant in material science, where it is used to develop specialty polymers and coatings.

Key Uses:

- Polymer Synthesis: this compound acts as a monomer in creating polymers with enhanced durability.

- Coatings: Its derivatives are used to formulate coatings that offer resistance to environmental factors such as moisture and UV radiation.

Case Study:

Research published in Polymer Science highlighted the use of this compound in developing a new class of UV-resistant coatings (Johnson et al., 2024).

Analytical Chemistry

Overview:

In analytical chemistry, this compound functions as a reagent for various detection and quantification methods.

Key Uses:

- Chemical Analysis: It aids in enhancing the accuracy of chemical analyses through its reactivity with other compounds.

Data Table: Analytical Applications

| Technique | Application | Compound Interaction |

|---|---|---|

| HPLC | Quantification | Forms stable complexes |

| Spectroscopy | Identification | Absorbs UV light |

Organic Synthesis Research

Overview:

this compound is a vital building block in organic synthesis, allowing researchers to create complex molecules.

Key Uses:

- Synthesis Pathways: It enables the development of various synthetic pathways leading to biologically active compounds.

Data Table: Organic Synthesis Pathways

| Pathway Type | Product Derived | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Aromatic compounds | 85 |

| Nucleophilic Substitution | Amine derivatives | 90 |

Mechanism of Action

The mechanism of action of 2-Nitro-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-nitro-pyridin-4-ylamine hydrochloride with structurally or functionally related hydrochlorides, based on the available evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Differences: Unlike ropinirole or memantine hydrochlorides, which feature complex fused-ring systems, this compound retains a simpler pyridine core with nitro and amine groups. This simplicity may favor its use as a synthetic intermediate rather than a direct therapeutic agent.

Physicochemical Properties :

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, memantine hydrochloride is highly soluble in water (>100 mg/mL) , a trait likely shared by this compound.

- Stability : Nitro groups (as in 2-nitro-pyridin-4-ylamine) can confer thermal stability but may pose reactivity challenges under reducing conditions, contrasting with the stability of methylparaben or benzylamine hydrochlorides .

Hazard Profiles: While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lacks GHS classification , chlorphenoxamine hydrochloride’s anticholinergic activity implies specific handling requirements (e.g., PPE for skin/eye protection) . Similar precautions may apply to this compound due to its reactive nitro group.

Research Findings and Limitations

- Synthetic Utility: Pyridine derivatives like 2-chloro-4-iodonicotinonitrile (MW 279.52) are used in cross-coupling reactions .

- Analytical Challenges: Spectrophotometric methods for hydrochlorides (e.g., MEM ) may require adaptation for nitro-substituted analogs due to absorbance shifts caused by electron-withdrawing -NO₂ groups.

- Data Gaps: No explicit carcinogenicity or pharmacokinetic data are available for this compound, unlike ortho-toluidine hydrochloride, which is a recognized carcinogen .

Biological Activity

Overview

2-Nitro-pyridin-4-ylamine hydrochloride (CAS No. 1187929-34-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both nitro and amino functional groups on a pyridine ring, which contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves the nitration of pyridine derivatives followed by amination. A common method includes the nitration of 4-aminopyridine using a mixture of nitric and sulfuric acids, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound can undergo various reactions, including reduction and nucleophilic substitution, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated through the modulation of specific signaling pathways.

| Cancer Cell Line | Effect Observed |

|---|---|

| HeLa (cervical cancer) | Growth inhibition |

| MCF-7 (breast cancer) | Apoptosis induction |

The biological effects of this compound are thought to be mediated through its interaction with various molecular targets:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Nucleophilic Substitution : The compound's ability to undergo nucleophilic substitution allows it to modify biomolecules, influencing biological pathways and potentially leading to therapeutic effects.

Case Studies

Recent case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Application : In a study involving infected animal models, administration of the compound showed significant reduction in bacterial load compared to controls.

- Cancer Research : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for preparing 2-nitro-pyridin-4-ylamine hydrochloride in laboratory settings?

- Methodological Answer: A common approach involves nitration of pyridin-4-ylamine derivatives. For example, introducing a nitro group at the 2-position via electrophilic aromatic nitration (e.g., using HNO₃/H₂SO₄ under controlled temperatures of 0–5°C to minimize byproducts). Subsequent hydrochlorination with HCl in ethanol or aqueous media yields the hydrochloride salt. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol) is recommended to isolate high-purity product .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer: Use personal protective equipment (PPE: gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid inhalation, skin contact, or ingestion. In case of exposure:

- Skin contact: Rinse immediately with water for 15 minutes .

- Eye contact: Flush with water for 15 minutes and seek medical attention .

Store in airtight containers in a cool, dry area, away from oxidizers or reactive metals. Adhere to GHS safety protocols (e.g., H313/H333 warnings) and follow P264 (wash hands after handling) and P280 (wear protective gloves) guidelines .

Q. How should researchers purify this compound to ensure analytical-grade quality?

- Methodological Answer: Recrystallization is preferred: Dissolve the crude product in hot ethanol, filter to remove insoluble impurities, and slowly add deionized water to induce crystallization. For further purification, use flash chromatography with a gradient of dichloromethane:methanol (95:5 to 90:10). Confirm purity via HPLC (C18 column, UV detection at 254 nm) or melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Conduct controlled experiments to isolate variables:

- Vary solvents (polar aprotic vs. protic), temperatures (25°C vs. reflux), and catalysts (e.g., K₂CO₃ vs. DIPEA).

- Monitor reaction progress via TLC or LC-MS to detect intermediates/byproducts.

- Compare results with structurally similar compounds (e.g., 2-chloro-pyridin-4-ylamine derivatives) to assess electronic effects of the nitro group on reactivity .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects at C2 and C4).

- FTIR: Detect nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass spectrometry (ESI-MS): Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺).

- X-ray crystallography: Resolve structural ambiguities (e.g., hydrogen bonding in the hydrochloride salt) .

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Methodological Answer:

- Reaction scaling: Maintain strict temperature control during nitration (use jacketed reactors for cooling).

- Stoichiometry: Optimize molar ratios of nitrating agents (e.g., excess HNO₃ to drive reaction completion).

- Workup: Use fractional crystallization to minimize product loss.

- Quality control: Implement in-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to monitor reaction endpoints .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer:

- Acidic conditions: The hydrochloride salt remains stable due to protonation of the amine group, reducing nucleophilic attack susceptibility.

- Basic conditions: Deprotonation may lead to decomposition via nitro group reduction or amine oxidation. Validate via pH-dependent stability studies (HPLC monitoring over 24–72 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.